6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NS |
|---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
6,6-dimethyl-4,5-dihydrothieno[3,2-b]pyrrole |
InChI |
InChI=1S/C8H11NS/c1-8(2)5-9-6-3-4-10-7(6)8/h3-4,9H,5H2,1-2H3 |
InChI Key |
VDDRUPAYTAOOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1SC=C2)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of the 6,6 Dimethyl 4h,5h,6h Thieno 3,2 B Pyrrole Core
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a primary pathway for the functionalization of the thieno[3,2-b]pyrrole core. The regioselectivity of these reactions is highly dependent on the nature of the electrophile and the reaction conditions, particularly the choice of catalyst.
Acylation: Friedel-Crafts acylation of thieno[3,2-b]pyrrole derivatives can be directed to specific positions. For instance, studies on methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate have shown that the use of aluminum chloride (AlCl₃) as a catalyst leads to regioselective acylation at the 3-position (on the thiophene (B33073) ring). Conversely, employing tin(IV) chloride (SnCl₄) directs the acyl group to the 6-position (on the pyrrole (B145914) ring).
Formylation: The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), is an effective method for introducing a formyl group onto the thieno[3,2-b]pyrrole scaffold. This reaction typically occurs on the electron-rich pyrrole ring. For example, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes formylation at the 6-position. nih.gov This formylation is a key step in the synthesis of more complex derivatives, including those used as activators of pyruvate kinase M2 (PKM2). nih.gov
Nitration: Nitration of the thieno[3,2-b]pyrrole system can lead to substitution on both rings. For example, the nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate has been shown to yield a mixture of products nitrated at the 2-position (thiophene ring) and the 6-position (pyrrole ring). nih.gov The control of regioselectivity in nitration remains a synthetic challenge.
Interactive Data Table: Electrophilic Aromatic Substitution Reactions of Thieno[3,2-b]pyrrole Derivatives
| Reaction | Substrate | Reagents | Position of Substitution | Reference |
|---|---|---|---|---|
| Acylation | Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | Acyl chloride, AlCl₃ | 3-position (Thiophene) | mdpi.com |
| Acylation | Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | Acyl chloride, SnCl₄ | 6-position (Pyrrole) | mdpi.com |
| Formylation (Vilsmeier-Haack) | Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | POCl₃, DMF | 6-position (Pyrrole) | nih.gov |
| Nitration | Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Nitrating agent | 2- and 6-positions | nih.gov |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is less common on the inherently electron-rich thieno[3,2-b]pyrrole ring system. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a suitable leaving group (e.g., a halide). wikipedia.orglibretexts.org
While SNAr reactions are well-documented for the related thieno[3,2-b]thiophene scaffold, particularly the displacement of a nitro group by thiolates, mdpi.com there is limited literature describing such reactions on thieno[3,2-b]pyrrole derivatives. The high electron density of the thienopyrrole core generally disfavors the initial nucleophilic attack required for the SNAr mechanism. However, if the ring system were to be sufficiently functionalized with powerful electron-withdrawing substituents, such as nitro or cyano groups, it is plausible that nucleophilic substitution could be induced.
Functionalization Strategies for the Thieno[3,2-b]pyrrole System
A variety of strategies beyond classical electrophilic substitution have been developed to functionalize the thieno[3,2-b]pyrrole core, enabling the synthesis of a diverse range of derivatives.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. organic-chemistry.orgwikipedia.org Halogenated thieno[3,2-b]pyrroles can serve as the halide component, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. This method has been employed in the synthesis of donor-acceptor small molecules for organic electronics. nih.gov
Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. mdpi.comyoutube.com This reaction is widely used due to the stability and low toxicity of the boron reagents. Borylated or halogenated thieno[3,2-b]pyrroles can be used as coupling partners to construct complex molecular architectures.
C-H Functionalization: Direct C-H bond activation and functionalization represent a highly atom-economical approach. Rhodium-catalyzed annulation of 3-(acetylamino)thiophenes with alkynes provides an efficient route to construct 4-acetylthieno[3,2-b]pyrrole derivatives through a C-H bond cleavage at the C2-position of the thiophene ring.
N-Functionalization: The pyrrole nitrogen provides a convenient handle for introducing substituents. Alkylation or arylation at the N-4 position is commonly achieved by deprotonation with a base (e.g., sodium hydride) followed by reaction with an appropriate electrophile (e.g., alkyl halide). nih.gov This strategy is crucial for tuning the solubility and electronic properties of thienopyrrole-based materials. researchgate.net
Derivatization and Analogue Preparation
The functionalization strategies described above have been applied to prepare a wide array of thieno[3,2-b]pyrrole derivatives and analogues for various applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry Analogues:
Antiviral Agents: Structural optimizations of thieno[3,2-b]pyrrole derivatives have led to the development of metabolically stable inhibitors of the Chikungunya virus. nih.gov
Anticancer Agents: The thieno[3,2-b]pyrrole scaffold is considered a "privileged scaffold" in medicinal chemistry and has been incorporated into compounds designed as activators of PKM2 for cancer therapy. nih.gov Additionally, thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives have been synthesized and evaluated as potential treatments for pulmonary metastatic melanoma. nih.gov
Organic Electronics Materials:
Thieno[3,2-b]pyrrole is a valuable building block for creating π-conjugated systems used in organic field-effect transistors (OFETs) and organic solar cells. nih.gov Its electron-rich nature makes it an excellent donor unit.
Derivatives such as ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate are used as key intermediates in the synthesis of donor-acceptor small molecules for organic semiconductors. nih.govacs.org
Polymers incorporating the dithieno[3,2-b:2′,3′-d]pyrrole (DTP) core, an extended version of the thienopyrrole system, exhibit high carrier mobilities and are used in high-performance OFETs and organic photovoltaics. researchgate.netacs.org
Interactive Data Table: Applications of Thieno[3,2-b]pyrrole Derivatives
| Application Area | Derivative Type | Example/Function | Reference |
|---|---|---|---|
| Medicinal Chemistry | Metabolically stable derivatives | Inhibitors of Chikungunya Virus | nih.gov |
| Medicinal Chemistry | Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones | Activators of Pyruvate Kinase M2 (Anticancer) | nih.gov |
| Organic Electronics | Donor-Acceptor Small Molecules | Organic Field-Effect Transistors (OFETs) | nih.govacs.org |
| Organic Electronics | Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) Polymers | High-performance OFETs and Organic Solar Cells | researchgate.netacs.org |
Reaction Mechanisms and Intermediates in Thienopyrrole Chemistry
Understanding the reaction mechanisms and the nature of the intermediates is crucial for predicting and controlling the outcomes of chemical transformations on the thieno[3,2-b]pyrrole core.
Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on the thieno[3,2-b]pyrrole ring follows the general pathway for electron-rich aromatic systems. pearson.com
Attack by the Electrophile: The π-system of the aromatic ring attacks the electrophile (E⁺).
Formation of a Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The stability of this intermediate determines the position of the attack. Attack at the 2- or 6-positions (α-positions of the thiophene and pyrrole rings, respectively) generally leads to a more stable intermediate because the positive charge can be delocalized over more atoms, including the heteroatom, without disrupting the aromaticity of the adjacent ring as severely. onlineorganicchemistrytutor.comvedantu.com
Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring system and yielding the substituted product.
In the Vilsmeier-Haack reaction, the active electrophile is the N,N-dimethylchloroiminium ion (Vilsmeier reagent), which is formed in situ from DMF and POCl₃. organic-chemistry.org This reagent is then attacked by the electron-rich thienopyrrole ring, leading to an iminium ion intermediate that is hydrolyzed during aqueous workup to yield the final aldehyde.
Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism involves two main steps. nih.gov
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly effectively by ortho and para electron-withdrawing groups.
Loss of the Leaving Group: The leaving group departs, taking its bonding electrons and restoring the aromaticity of the ring.
Metal-Catalyzed Cross-Coupling: The mechanisms of Stille and Suzuki couplings are based on a catalytic cycle involving a palladium complex.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halide bond of the thienopyrrole substrate, forming a Pd(II) intermediate.
Transmetalation: The organic group from the organotin (Stille) or organoboron (Suzuki) reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgyoutube.com
Advanced Structural Characterization Methodologies in Thieno 3,2 B Pyrrole Research
X-ray Crystallography for Molecular Geometry Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule. It provides unequivocal proof of constitution and conformation, yielding precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.
For the thieno[3,2-b]pyrrole family, X-ray crystallography has been used to confirm the planarity of the fused ring system and to understand how different substituents influence the crystal packing. For instance, studies on π-expanded pyrrolo[3,2-b]pyrrole (B15495793) derivatives, which share a similar heterocyclic core, have utilized X-ray analysis to reveal perfectly planar core structures and to measure the torsion angles of peripheral substituents. nih.gov In one study of a dibenzothieno-pyrrolo[3,2-b]pyrrole derivative, X-ray analysis was crucial for determining the molecular structure and packing within the crystal, highlighting π-stacking interactions that are critical for applications in organic electronics. researchgate.netnih.gov
Table 1: Illustrative Crystallographic Data for a Related Pyrrolo[3,2-b]pyrrole Derivative Data presented is for a doubly B/N-doped ladder-type pyrrolo[3,2-b]pyrrole derivative as a representative example.
| Parameter | Value | Significance | Reference |
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. | nih.gov |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. | nih.gov |
| N–C–C–N Torsion Angle | 180° | Confirms the complete planarity of the central pyrrolo[3,2-b]pyrrole core. | nih.gov |
| π-π Interactions | ~3.5 Å – 3.7 Å | Indicates the distance between adjacent aromatic rings, crucial for charge transport. | researchgate.net |
Advanced Spectroscopic Techniques for Structural Analysis
While crystallography provides solid-state structure, spectroscopic methods are essential for confirming structures in solution and are routinely used for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular framework of thieno[3,2-b]pyrrole derivatives. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. For the thieno[3,2-b]pyrrole core, the chemical shifts (δ) of the ring protons and carbons are characteristic and are influenced by the electronic effects of substituents. researchgate.netresearchgate.net For example, the first characterizations of 4H-thieno[3,2-b]pyrrol-3-ols showed distinct signals for the protons on the thiophene (B33073) and pyrrole (B145914) rings, with coupling constants (³J_H5–H6_) of 2.7 to 3.7 Hz, confirming their adjacency. sci-hub.se
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Thieno[3,2-b]pyrrole Scaffolds Data is generalized from various derivatives to illustrate typical ranges.
| Nucleus | Position on Core | Typical Chemical Shift (δ, ppm) | Notes | Reference |
| ¹H | H-5 | 7.0 – 7.8 | Position on the pyrrole ring; sensitive to N-substitution. | sci-hub.se |
| ¹H | H-6 | 6.3 – 7.1 | Position on the pyrrole ring. | sci-hub.se |
| ¹³C | C=O (keto form) | 177 – 188 | Observed in thieno[3,2-b]pyrrolone derivatives. | sci-hub.se |
| ¹³C | Ring Carbons | 105 – 155 | The exact shift depends on the position and nature of substituents. | researchgate.netmdpi.com |
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of a compound with high precision, thereby confirming its molecular formula. nih.gov High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to distinguish between compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used for the characterization of complex organic molecules, including thienopyrrole derivatives. researchgate.netacs.org
Vibrational and Electronic Spectroscopy for Structural Probing
These techniques provide insight into the functional groups present and the electronic properties of the conjugated π-system.
Vibrational Spectroscopy (FT-IR) Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes (e.g., stretching and bending of bonds). researchgate.net In the analysis of thieno[3,2-b]pyrrolone derivatives, for example, the IR spectrum clearly shows strong stretching bands for the N-H bond (around 3140 cm⁻¹) and the C=O bond (around 1635 cm⁻¹), confirming the presence of these groups. sci-hub.se
Electronic Spectroscopy (UV-Visible) UV-Visible absorption spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The wavelength of maximum absorption (λmax) is indicative of the extent of π-conjugation; larger conjugated systems and the presence of electron-donating or -withdrawing groups can shift the absorption to longer wavelengths (a bathochromic shift). acs.org Studies on various thieno[3,2-b]pyrrole derivatives show absorption maxima typically in the range of 270–330 nm. sci-hub.se For example, oxidation of 4,5-dihydrothieno[3,2-b]pyrrol-6-one to its corresponding indigotin (B1671874) derivative results in a noticeable shift in the UV spectrum, reflecting the change in the electronic structure. acs.orgnih.gov
Table 3: Illustrative UV-Visible Absorption Data for Thieno[3,2-b]pyrrolone Analogues
| Compound | λmax (nm) | Solvent/State | Significance | Reference |
| 2H-Thieno[3,2-b]pyrrol-3(4H)-one | 279, 330 | - | Shows the characteristic absorption of the keto form of the parent ring system. | sci-hub.se |
| 4H-Thieno[3,2-b]pyrrol-3-ol Derivatives | 291 – 320 | - | Illustrates the absorption of the enol tautomers. | sci-hub.se |
| Donor-Acceptor Polymer with Thieno[3,2-b]pyrrole | >800 | Chloroform | Demonstrates a significant bathochromic shift due to the extended π-conjugation in a polymeric backbone. | ulb.ac.be |
Theoretical and Computational Studies of 6,6 Dimethyl 4h,5h,6h Thieno 3,2 B Pyrrole
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. nih.gov
In thieno[3,2-b]pyrrole derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the fused heterocyclic ring system. This delocalization is fundamental to their electronic properties, making them suitable for applications in organic electronics. researchgate.net Computational studies on various thieno[3,2-b]pyrrole-based molecules, particularly those designed for organic solar cells, show that modifications to the core structure can tune these energy levels. For instance, the addition of electron-withdrawing or electron-donating groups alters the HOMO and LUMO energies and, consequently, the energy gap. nih.govsemanticscholar.org While specific values for 6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole are not available, data from related structures indicate the general range for this class of compounds. The gem-dimethyl group at the 6-position is an electron-donating group which would be expected to raise the HOMO energy level slightly compared to the unsubstituted parent compound, potentially leading to a small decrease in the HOMO-LUMO gap.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Reference Thieno[3,4-c]pyrrole-4,6-dione (B1257111) based molecule (RW) | -5.86 | -3.63 | 2.23 |
| Derivative W1 | -5.58 | -3.63 | 1.95 |
| Derivative W3 | -5.95 | -3.77 | 2.18 |
| Derivative W7 | -5.62 | -3.40 | 2.22 |
Note: The data in this table is for different, more complex thienopyrrole derivatives designed for organic solar cells and serves to illustrate the typical energy ranges for this class of compounds. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting chemical reactivity, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions. acs.org In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.
For the this compound molecule, the MEP map would be expected to show the most negative potential localized around the electronegative sulfur atom in the thiophene (B33073) ring and the nitrogen atom in the pyrrole (B145914) ring. These regions represent the lone pairs of electrons on the heteroatoms. Conversely, the most positive potential would be found around the hydrogen atoms, particularly the one attached to the pyrrole nitrogen. This distribution of charge highlights the primary sites for non-covalent interactions, such as hydrogen bonding, and indicates the likely pathways for chemical reactions. semanticscholar.orgacs.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in various environments. For derivatives of thieno[3,2-b]pyrrole, MD simulations have been instrumental in understanding how these molecules interact with biological targets, such as the enzyme Lysine-specific demethylase 1 (LSD1). nih.govrsc.org
In the case of this compound, the core fused ring system is largely planar and rigid. However, the saturated carbon at the 6-position introduces a degree of flexibility. MD simulations could be employed to analyze the conformational dynamics of the dihydropyrrole ring and the rotational freedom of the two methyl groups. Such simulations would reveal the most stable, low-energy conformations of the molecule in solution and provide insights into its structural stability. These studies often involve simulating the molecule over nanoseconds to observe its behavior and interactions with solvent molecules, which is crucial for predicting its real-world properties. tandfonline.com
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations are essential for predicting the reactivity of a molecule by analyzing its electronic structure. rsc.org These methods can identify the most likely sites for chemical reactions and estimate the energy barriers for these transformations. nih.gov For electron-rich heterocyclic systems like thieno[3,2-b]pyrrole, electrophilic substitution is a characteristic reaction.
Quantum-chemical studies on related thieno[3,2-b]pyrrole esters have shown that the regioselectivity of reactions like acylation is highly dependent on both structural and electronic factors. researchgate.net Calculations can determine the distribution of electron density and the stability of reaction intermediates (like σ-complexes), thereby predicting the most favorable position for an electrophile to attack. For the thieno[3,2-b]pyrrole core, the positions on both the thiophene and pyrrole rings are potential reaction sites. researchgate.net The presence of the gem-dimethyl group at position 6 would likely have a modest electronic influence on the aromatic core, but quantum calculations would be necessary to precisely predict its effect on the reactivity of the different positions on the rings.
Computational Investigations of Photophysical Properties
The photophysical properties of molecules, such as their absorption and emission of light, can be investigated using computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of photons of specific wavelengths. This allows for the theoretical prediction of a molecule's UV-visible absorption spectrum.
For fluorescent molecules based on related scaffolds like thieno[3,2-b]pyridin-5(4H)-ones, computational studies have been used to understand how chemical modifications can tune their photophysical properties. researchgate.net The primary electronic transitions in these conjugated systems are typically π→π* transitions. By calculating the energies of various excited states, TD-DFT can predict the maximum absorption wavelength (λmax) and the oscillator strength (f) of these transitions, which relates to the intensity of the absorption. nih.gov For this compound, TD-DFT calculations would be expected to predict strong absorption in the UV region, characteristic of the π-conjugated thienopyrrole core.
| Functional | Predicted λmax (nm) for a Reference Thienopyrrole Derivative |
| B3LYP | 770 |
| CAM-B3LYP | 574 |
| MPW1PW91 | 719 |
| WB97XD | 554 |
Note: This table shows predicted absorption maxima for a complex thieno[3,4-c]pyrrole-4,6-dione derivative using different DFT functionals, highlighting how computational methods are used to investigate photophysical properties. The experimental value for this compound was 710 nm. semanticscholar.org
Molecular Modeling of Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques used to study how molecules interact with each other. This is particularly important in the fields of drug design and materials science. Techniques like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are used to model the interaction of small molecules with biological macromolecules or to correlate chemical structure with activity. nih.govrsc.org
Studies on thieno[3,2-b]pyrrole derivatives as inhibitors of the LSD1 enzyme have extensively used molecular docking to simulate the probable binding modes within the protein's active site. tandfonline.com These models help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. nih.gov For this compound, molecular modeling could be used to predict how it might interact with various host molecules or biological targets. The aromatic thienopyrrole core could participate in π-π stacking interactions, while the NH group of the pyrrole ring can act as a hydrogen bond donor. The dimethyl groups would primarily engage in van der Waals and hydrophobic interactions. These computational models are crucial for the rational design of new functional molecules based on the thieno[3,2-b]pyrrole scaffold.
Design and Synthesis of Advanced Analogues and Hybrid Systems Based on 6,6 Dimethyl 4h,5h,6h Thieno 3,2 B Pyrrole
Strategic Modification of the Thieno[3,2-b]pyrrole Scaffold
The versatility of the thieno[3,2-b]pyrrole scaffold lies in its amenability to chemical modification at multiple positions. A convenient modular synthesis approach allows for the construction of densely functionalized thieno[3,2-b]pyrroles, which are notable as allosteric inhibitors of the Hepatitis C virus NS5B polymerase. researchgate.net This synthetic route enables the introduction of various substituents at positions 4, 5, and 6 of the core structure. researchgate.net
Key strategies for modification often begin with initial alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates. nih.gov From this starting point, several transformations can be achieved:
Alkylation: The pyrrole (B145914) nitrogen can be alkylated with different agents to introduce diverse side chains. nih.gov
Functional Group Interconversion: The carboxylate group at position 5 is a versatile handle that can be transformed into other reactive functionalities, such as amides, aldehydes, or other groups, which can then react with various electrophilic species. nih.govnih.gov For instance, the Vilsmeier-Haack reaction is an effective method for installing a formyl (aldehyde) group at the 6-position of the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate. nih.gov
Ring Substitution: Electrophilic aromatic substitution reactions can be performed on the thieno[3,2-b]pyrrole system to introduce substituents onto the thiophene (B33073) or pyrrole rings. researchgate.net For example, nitration of the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate can occur at the 6-position of the pyrrole ring or the 2-position of the thiophene ring, although the latter can present challenges for further reactions. nih.gov
These strategic modifications are crucial for fine-tuning the electronic and steric properties of the molecule, which in turn influences its biological activity and material characteristics. The synthesis of methylene-separated bis(thieno[3,2-b]pyrroles) has also been reported, leading to the formation of polymeric materials upon reaction with N-bromosuccinimide (NBS) and bromine. rsc.org
| Modification Strategy | Reagents/Conditions | Position(s) Modified | Resulting Functionality |
| Alkylation | Alkylating agents | Pyrrole Nitrogen (N-4) | N-substituted analogues |
| Formylation | Vilsmeier-Haack reaction (e.g., POCl₃, DMF) | Pyrrole Ring (C-6) | Aldehyde group |
| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Pyrrole Ring (C-6), Thiophene Ring (C-2) | Nitro group |
| Polymerization | N-Bromosuccinimide (NBS), Bromine (Br₂) | Multiple | Insoluble polymeric materials |
Synthesis of Fused Derivatives and π-Expanded Systems
Expanding the thieno[3,2-b]pyrrole core by fusing additional rings or extending its π-conjugated system is a key strategy for developing novel compounds with unique properties, particularly for applications in organic electronics and as complex pharmacological agents. rsc.org
One prominent approach involves intramolecular cyclizations starting from strategically functionalized thieno[3,2-b]pyrrole precursors. nih.gov For example, a core thienopyrrole can be elaborated into more complex heterocyclic systems. Refluxing an ethyl 2-azido-3-(thiophen-2-yl)acrylate intermediate in o-xylene (B151617) provides the core thienopyrrole, which can then be further functionalized. nih.gov Subsequent reactions, such as condensation with hydrazine, can lead to the formation of fused pyridazinone rings, yielding scaffolds like thieno[3,2-b]pyrrole[3,2-d]pyridazinones. nih.gov
Other examples include the synthesis of diverse heterocyclic libraries through parallel solution-phase synthesis. This has led to the creation of fused systems such as:
Thieno[2',3':4,5]pyrrolo[1,2-d] nih.govnih.govnih.govtriazines nih.gov
Thieno[2',3':4,5]pyrrolo[1,2-a]pyrazines nih.gov
These syntheses often rely on the transformation of a carboxylate group on the initial thienopyrrole into a reactive functionality that can undergo intramolecular cyclization. nih.gov The photochemical and thermal decomposition of precursors like 4-azido-5-arylthiophene-2-carboxylates has also been studied as a method to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives, which are of interest as building blocks for organic semiconductors. researchgate.net
| Fused System | Precursor | Key Reaction Type |
| Thieno[3,2-b]pyrrole[3,2-d]pyridazinone | Ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | Condensation with hydrazine |
| Thieno[2',3':4,5]pyrrolo[1,2-d] nih.govnih.govnih.govtriazine | Functionalized 4H-thieno[3,2-b]pyrrole | Intramolecular cyclization |
| Thieno[2',3':4,5]pyrrolo[1,2-a]pyrazine | Functionalized 4H-thieno[3,2-b]pyrrole | Intramolecular cyclization |
Structure-Activity Relationship (SAR) Methodologies in Thienopyrrole Research
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of thieno[3,2-b]pyrrole derivatives correlate with their biological activity. These methodologies guide the optimization of lead compounds to enhance potency and selectivity. nih.gov
A common approach involves the systematic synthesis of a series of analogues where specific parts of the molecule are varied. For instance, in the development of potent inhibitors of lipid droplet formation, two series of thieno[3,2-b]pyrrole derivatives were evaluated. nih.gov The core scaffold was modified by altering substituents on the thiophene ring and by changing the nature of an amine group attached via an ethylamide linker. nih.gov
Key findings from such SAR studies include:
Effect of Amine Substituents: For a series of compounds, replacing a simple dimethoxyphenyl group with a diethoxyphenyl group on the terminal amine led to a significant increase in potency (e.g., from an IC₅₀ of 2150 nM to 77.9 nM). nih.gov
Importance of the Linker: The length and composition of the linker between the thienopyrrole core and peripheral functional groups are often critical for activity.
Role of Core Substituents: Modifications on the thienopyrrole nucleus itself, such as the presence of methyl or ethyl groups, can fine-tune the compound's interaction with its biological target. nih.gov
Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, are also powerful tools in thienopyrrole research. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. These models identify key steric, electrostatic, and hydrophobic features of the molecules that are crucial for their biological activity, thereby guiding the design of new, more potent inhibitors. mdpi.com
| Compound ID | Core Substituent (R) | Terminal Amine Group | Activity (IC₅₀ in nM) |
| 9B | Et | 2-(3,4-dimethoxyphenyl)ethanamine | 2150 |
| 10B | Et | 2-(3,4-diethoxyphenyl)ethanamine | 77.9 |
| 11B | Et | 2-(4-ethoxy-3-methoxyphenyl)ethanamine | 501 |
| 4B | Me | (3,4-dimethoxyphenyl)methanamine | >10000 |
| 5B | Me | benzo[d] nih.govresearchgate.netdioxol-5-ylmethanamine | >10000 |
Data adapted from a study on inhibitors of lipid droplet formation. nih.gov
Exploration of 6,6 Dimethyl 4h,5h,6h Thieno 3,2 B Pyrrole As a Scaffold in Material Science Research
Investigation of Electronic Properties for Organic Electronics
The electronic properties of materials based on the thieno[3,2-b]pyrrole core are of significant interest for applications in organic electronics. The fusion of the electron-rich pyrrole (B145914) and thiophene (B33073) rings results in a conjugated system with tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical in determining the efficiency of charge injection, transport, and recombination in electronic devices.
While specific studies on 6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole in OLEDs are limited, research on related dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives demonstrates the potential of this heterocyclic system. DTP-arylene copolymers have been synthesized and shown to be highly fluorescent materials. acs.orgresearchgate.net These polymers, when used as the emissive layer in OLEDs, have exhibited promising device performance. researchgate.net The inherent fluorescence of the thienopyrrole core, combined with the ability to tune the emission color through copolymerization with different arylene units, makes this class of materials attractive for lighting and display applications. acs.org For instance, copolymers of DTP with fluorene, carbazole, and other aromatic units have been investigated to achieve a range of emission colors. researchgate.net
The performance of OLEDs based on thienopyrrole derivatives is influenced by their molecular structure, which affects their photophysical and electrochemical properties. Key parameters for some DTP-based copolymers are summarized in the table below.
| Polymer Backbone | HOMO (eV) | LUMO (eV) | Emission Color |
| DTP-co-Fluorene | -5.5 | -2.5 | Blue-Green |
| DTP-co-Carbazole | -5.6 | -2.4 | Green |
| DTP-co-Pyridine | -5.8 | -2.7 | Yellow-Green |
Note: The data presented are representative values for DTP-based copolymers and not specific to the 6,6-dimethyl derivative.
The thieno[3,2-b]pyrrole scaffold is also a promising candidate for use in organic photovoltaics. Its electron-donating nature makes it suitable for use in the active layer of solar cells. Recent studies have explored the use of thieno[3,2-b]pyrrole units in the design of novel non-fullerene acceptors (NFAs) for high-performance polymer solar cells. nih.gov
In one study, four new heteroheptacene-based small molecule acceptors (SMAs) incorporating the thieno[3,2-b]pyrrole unit were synthesized. nih.gov These molecules, when blended with a polymer donor, yielded power conversion efficiencies (PCEs) as high as 15.3%. nih.gov The introduction of the pyrrole ring within the fused aromatic core was found to increase the HOMO and LUMO energy levels and reduce the optical bandgap, which are desirable characteristics for efficient light harvesting and charge separation. nih.gov
The photovoltaic performance of devices based on these thieno[3,2-b]pyrrole-containing acceptors is summarized in the table below.
| Acceptor | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| ThPy1 | 0.825 | 23.55 | 0.765 | 14.8 |
| ThPy2 | 0.832 | 23.18 | 0.768 | 14.8 |
| ThPy3 | 0.830 | 23.82 | 0.771 | 15.3 |
| ThPy4 | 0.845 | 22.96 | 0.760 | 14.7 |
Note: The data is for heteroheptacene-based acceptors containing a thieno[3,2-b]pyrrole unit, not the 6,6-dimethyl derivative.
Furthermore, dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives have been successfully employed as hole-transporting materials in perovskite solar cells, achieving efficiencies comparable to the state-of-the-art materials. rsc.org This highlights the versatility of the thienopyrrole core in various components of photovoltaic devices.
Utilization in Advanced Functional Materials and Sensors
The electronic and structural properties of the thieno[3,2-b]pyrrole scaffold suggest its potential for use in advanced functional materials and sensors. The electron-rich nature of the heterocyclic system makes it sensitive to changes in its electronic environment. This property can be exploited for the development of chemical sensors. For instance, the interaction of the thienopyrrole core with specific analytes could lead to a measurable change in its optical or electrical properties, such as fluorescence quenching or a change in conductivity. While specific sensor applications of this compound have not been extensively reported, the broader class of thienopyrroles has been investigated for such purposes.
Polymerization and Oligomerization Strategies for Conjugated Systems
The development of conjugated polymers and oligomers based on this compound is crucial for their application in organic electronics. Various polymerization strategies can be employed to create well-defined macromolecules with desirable properties.
Electrochemical polymerization is one method that has been used to synthesize poly(thieno[3,2-b]pyrrole) films. rsc.org This technique allows for the direct deposition of a conductive polymer film onto an electrode surface. The resulting polymers can be reversibly oxidized and reduced, indicating their potential for use in electrochromic devices and batteries.
Chemical polymerization methods, such as oxidative polymerization, have also been explored. For example, the reaction of thieno[3,2-b]pyrrole derivatives with oxidizing agents like bromine can lead to the formation of polymeric materials.
Modern cross-coupling reactions, such as Stille and Suzuki couplings, are powerful tools for the synthesis of well-defined conjugated polymers. These methods allow for the copolymerization of thieno[3,2-b]pyrrole monomers with a variety of other aromatic units, enabling precise control over the electronic and optical properties of the resulting materials. acs.org For example, dithieno[3,2-b:2',3'-d]pyrrole-arylene copolymers have been successfully prepared via Stille coupling. acs.orgresearchgate.net More recently, direct arylation polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative for the synthesis of conjugated polymers based on thieno[3,2-b]thiophene, a related fused thiophene system. This suggests that DAP could also be a viable strategy for the polymerization of this compound derivatives.
The synthesis of well-defined oligomers with an acceptor-donor-donor-acceptor (A-D-D-A) architecture based on the dithieno[3,2-b:2',3'-d]pyrrole (DTP) core has also been reported. rsc.org These oligomers have shown potential for use in organic thin-film transistors. rsc.org
Future Directions and Emerging Research Avenues for 6,6 Dimethyl 4h,5h,6h Thieno 3,2 B Pyrrole Chemistry
Novel Synthetic Methodologies and Catalytic Approaches
The synthesis of the thieno[3,2-b]pyrrole core has been achieved through various established routes. One notable method involves the reaction of commercially available thiophene-2-carbaldehydes with ethyl 2-azidoacetate, followed by reflux in o-xylene (B151617) to construct the core thienopyrrole structure. nih.gov Another approach describes the parallel solution-phase synthesis to create combinatorial libraries of 4H-thieno[3,2-b]pyrrole moieties, starting from alkyl 4H-thieno[3,2-b]-pyrrole-5-carboxylates. nih.gov Furthermore, a synthetic protocol utilizing acylthiophenes, acetylene (B1199291) gas, and hydrazines has been developed to produce N-arylamino functionalized thieno[3,2-b]pyrroles. researchgate.net
Future research is expected to move beyond these foundational methods toward more efficient, sustainable, and versatile synthetic strategies. The development of novel catalytic systems is central to this endeavor. mdpi.com Catalysis can offer pathways to shorten reaction times, improve yields, and, crucially, control stereochemistry, which is vital for pharmacological applications. mdpi.com The exploration of both homogeneous and heterogeneous catalysis could lead to more environmentally friendly protocols for synthesizing 6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole and its derivatives. mdpi.com The intimate link between the development of multicomponent reactions (MCRs) and the design of efficient catalytic systems suggests that future synthetic approaches will likely focus on catalyzed MCRs to build molecular complexity in a single step. mdpi.com
| Synthetic Approach | Key Reactants/Intermediates | Description |
| From Thiophene-2-carbaldehydes | Thiophene-2-carbaldehydes, Ethyl 2-azidoacetate | A sequence involving the formation of 2-azido-3-(thiophen-2-yl)acrylates, followed by thermal cyclization to yield the core thienopyrrole structure. nih.gov |
| Parallel Solution-Phase Synthesis | Alkyl 4H-thieno[3,2-b]-pyrrole-5-carboxylates | Used to generate diverse libraries of compounds through reactions like alkylation and amide bond formation for high-throughput screening. nih.gov |
| From Acylthiophenes and Acetylene | Acylthiophenes, Acetylene gas, Hydrazines | A method to synthesize thieno[3,2-b]pyrroles with N-arylamino functionalities via intermediate methylene-6,8-dioxabicyclo[3.2.1]octanes. researchgate.net |
Advanced Spectroscopic and Imaging Techniques for Real-time Analysis
Standard characterization of thieno[3,2-b]pyrrole derivatives typically involves techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov While effective for structural elucidation of final products, these methods provide limited insight into dynamic processes. The future of analysis for compounds like this compound lies in the application of advanced spectroscopic and imaging techniques capable of real-time monitoring.
Emerging research will likely employ in-situ spectroscopic methods, such as process analytical technology (PAT) using Raman or infrared (IR) spectroscopy, to monitor the synthesis of thienopyrrole derivatives as the reactions occur. This would allow for precise control over reaction parameters and a deeper understanding of reaction mechanisms. Furthermore, advanced 2D NMR techniques and solid-state NMR could provide more detailed conformational and packing information for materials science applications. In biological contexts, fluorescence-based imaging techniques could be developed. By functionalizing the thienopyrrole core to create fluorescent probes, researchers could visualize the compound's interactions with biological targets, such as proteins or nucleic acids, in real-time within living cells. This aligns with research where thienopyrrole-alanine has been used to replace tryptophan, enabling unique spectroscopic studies in proteins. wikipedia.org
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Machine learning models, particularly graph neural networks, can be trained on existing data to predict various molecular properties such as bioactivity, toxicity, solubility, and bioavailability. astrazeneca.comnih.gov These predictive models enable rapid in silico screening of virtual libraries containing thousands of thienopyrrole derivatives, prioritizing a smaller, more promising set of compounds for actual synthesis and testing. drughunter.com Furthermore, AI can assist in de novo drug design, generating novel molecular structures based on the thienopyrrole core that are optimized for specific biological targets. nih.gov AI algorithms can also be applied to retrosynthesis, proposing novel and efficient synthetic routes for target compounds.
| AI/ML Application Area | Description | Potential Impact on Thienopyrrole Research |
| Property Prediction | Using ML models to forecast physicochemical and ADME/T (absorption, distribution, metabolism, excretion, toxicity) properties. nih.govnih.gov | Rapidly identifies derivatives with favorable drug-like properties, reducing late-stage failures. |
| Virtual Screening | In silico screening of large compound libraries against biological targets. nih.gov | Accelerates the discovery of new hits for specific diseases, such as viral infections or cancer. nih.govresearchgate.net |
| De Novo Design | Generating novel molecular structures with optimized properties for a specific target. nih.gov | Creates innovative thienopyrrole-based compounds beyond known chemical space. |
| Retrosynthesis Planning | AI algorithms predict optimal and efficient synthetic pathways for a target molecule. | Streamlines the synthesis of complex derivatives, saving time and resources. |
Exploration of Novel Theoretical Applications and Computational Models
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules and predicting their behavior. For the thieno[3,2-b]pyrrole system, theoretical models, particularly Density Functional Theory (DFT), have been instrumental in exploring its potential in materials science. acs.orgnih.gov
Future research will undoubtedly expand upon these computational foundations. Advanced theoretical models can be used to design novel this compound-based materials with tailored electronic and optical properties. For instance, DFT calculations are used to investigate energy levels (HOMO/LUMO), band gaps, and charge transport characteristics, which are critical for applications in organic solar cells and electronics. acs.orgnih.govresearchgate.net Quantum-chemical studies can also elucidate reaction mechanisms, such as predicting the regioselectivity of electrophilic substitution reactions on the thienopyrrole core, guiding synthetic efforts. researchgate.net By combining quantum mechanics with molecular mechanics (QM/MM) and molecular dynamics simulations, researchers can model the interaction of thienopyrrole derivatives with biological macromolecules, such as enzymes or receptors, providing insights into their mechanism of action and facilitating the rational design of more potent therapeutic agents. fnasjournals.com
| Parameter | Computational Method | Significance |
| Frontier Molecular Orbitals (HOMO/LUMO) | Density Functional Theory (DFT) | Determines the electronic properties, such as the band gap, and potential for charge transfer in organic electronic materials. acs.orgacs.org |
| Optical Band Gap (Eg) | Time-Dependent DFT (TD-DFT) | Predicts the light absorption characteristics, crucial for designing molecules for photovoltaic applications. nih.gov |
| Reactivity Indices | MNDO, DFT | Calculates charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications. acs.orgresearchgate.net |
| Binding Affinity | Molecular Docking, MD Simulations | Predicts how strongly a ligand binds to a protein target, essential for structure-based drug design. fnasjournals.com |
Q & A
What are the standard synthetic routes for 6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole, and how do reaction conditions affect yield?
Basic Research Focus
Synthesis typically involves multi-step heterocyclic condensation, bromination, or cross-coupling reactions. For example, analogous thieno-pyrrole derivatives are synthesized via Stille or Suzuki coupling to introduce substituents at specific positions . Reaction temperature, catalyst choice, and stoichiometry critically impact yield. In dithieno-pyrrole analogs, temperatures ranging from 120–180°C were required for heteroarylation, with yields varying from 29–92% depending on substituent reactivity and steric effects . Optimization of solvent polarity (e.g., DMF vs. THF) and inert atmosphere conditions (e.g., nitrogen) can further enhance reproducibility.
Which spectroscopic and crystallographic methods are most effective for structural confirmation of thieno-pyrrole derivatives?
Basic Research Focus
1H/13C NMR is essential for confirming substitution patterns and ring fusion. For example, in thieno[3,2-b]pyrrole derivatives, distinct aromatic proton shifts (δ 6.5–8.0 ppm) and methyl group signals (δ 1.5–2.5 ppm) help identify regiochemistry . Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and crystal packing. In a study of a thiazolo-pyrrolo-pyrrole derivative, X-ray analysis revealed a planar core with intermolecular π-π stacking critical for electronic properties . High-resolution mass spectrometry (HRMS) and elemental analysis are complementary for verifying molecular formulas.
How does the electronic structure of 6,6-dimethyl-thieno[3,2-b]pyrrole influence its applicability in optoelectronic devices?
Advanced Research Focus
The compound’s HOMO/LUMO levels and charge transport properties are pivotal. Electrochemical studies on analogous pyrrolo[3,2-b]pyrroles revealed HOMO levels near −5.35 eV, making them electron-rich despite B–N dative bonds . Such electronic profiles enable use as hole-transport materials (HTMs) in organic solar cells (OSCs). Computational modeling (e.g., TD-DFT) can predict absorption/emission maxima by analyzing intramolecular charge transfer (ICT). For example, asymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles showed λabs shifts of 38 nm due to donor-π-acceptor configurations . These properties guide material design for OSC active layers or perovskite solar cell dopants .
What computational strategies are used to predict and rationalize the optical properties of thieno-pyrrole derivatives?
Advanced Research Focus
Time-dependent density functional theory (TD-DFT) is widely employed to simulate absorption/emission spectra and excited-state dynamics. For pyrrolo[3,2-b]pyrroles, TD-DFT accurately reproduced experimental two-photon absorption (2PA) cross-sections and Stokes shifts . Molecular orbital analysis (e.g., visualizing HOMO→LUMO transitions) clarifies ICT mechanisms. Solvent effects are modeled using polarizable continuum models (PCM), which account for dielectric environments influencing λem. These methods aid in designing derivatives with tailored bandgaps for near-infrared (NIR) imaging or light-emitting diodes (LEDs) .
How can researchers resolve discrepancies in reported melting points or yields for thieno-pyrrole derivatives synthesized via different routes?
Data Contradiction Analysis
Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or starting material purity. For example, a dithieno-pyrrole derivative synthesized at 120°C yielded 70% after recrystallization, while the same compound prepared at 140°C yielded 92% with vacuum sublimation . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can validate melting points and thermal stability. Cross-referencing synthetic protocols (e.g., catalyst loading, reaction time) and characterizing intermediates via HPLC or GC-MS ensures reproducibility .
What role do substituent effects play in modulating the solubility and processability of thieno-pyrrole-based polymers?
Advanced Research Focus
Alkyl or aryl substituents at the 4- or 6-positions enhance solubility in organic solvents (e.g., chloroform, toluene). For instance, 4-octyl-dithieno[3,2-b]pyrrole derivatives exhibit improved film-forming properties for OSC fabrication . Bulky groups (e.g., 2-octyldodecyl) reduce crystallinity, favoring amorphous morphologies with higher charge mobility . Substituent electronic effects (e.g., electron-withdrawing vs. donating) also modulate polymer bandgaps. For example, acylated dithieno-pyrrole derivatives stabilize HOMO levels, enhancing open-circuit voltage (Voc) in solar cells .
How can researchers validate the purity of thieno-pyrrole derivatives for pharmacological studies?
Methodological Focus
High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for purity assessment. A validated HPLC method for pyrrolo[3,4-c]pyridine derivatives achieved 99.5% purity using a C18 column and gradient elution (acetonitrile/water) . Mass spectrometry (LC-MS) identifies trace impurities, while elemental analysis confirms stoichiometry. For biological applications, residual metal catalysts (e.g., Pd from coupling reactions) must be quantified via inductively coupled plasma mass spectrometry (ICP-MS).
What strategies are employed to enhance the fluorescence quantum yield (ΦF) of thieno-pyrrole dyes?
Advanced Research Focus
Structural rigidity and reduced non-radiative decay pathways are key. Thieno[3,2-b]pyrrole-based BODIPY derivatives achieved ΦF up to 0.85 by restricting rotational freedom via fused rings . Introducing electron-donating groups (e.g., diethylamino) strengthens ICT, while bulky substituents minimize aggregation-caused quenching (ACQ). Solvent polarity optimization (e.g., low-polarity toluene) further enhances ΦF by stabilizing emissive states .
How do fused heterocyclic systems (e.g., dithieno vs. thieno-pyrroles) impact charge transport in organic semiconductors?
Advanced Research Focus
Extended π-conjugation in dithieno[3,2-b:2',3'-d]pyrroles lowers bandgaps (∼1.5 eV) and enhances charge mobility compared to mono-fused analogs . The planar backbone facilitates π-π stacking, critical for high hole mobility (∼10⁻³ cm² V⁻¹ s⁻¹). Nitrogen acylation in dithieno-pyrroles further stabilizes HOMO levels, reducing energy loss in OSCs . Comparative studies of thieno[3,2-b] vs. thieno[2,3-b] isomers reveal distinct absorption profiles, guiding material selection for NIR vs. visible-light applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
